Methyl 6-amino-3,5-dibromopicolinate
Overview
Description
Methyl 6-amino-3,5-dibromopicolinate is a chemical compound with the molecular formula C7H6Br2N2O2. It is a derivative of picolinic acid, where the 6th position on the pyridine ring is substituted with an amino group, and the 3rd and 5th positions are substituted with bromine atoms. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-3,5-dibromopicolinate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 6-amino-2-pyridinecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3,5-dibromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 6-amino-3,5-dibromopicolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of methyl 6-amino-3,5-dibromopicolinate varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine atoms and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-5-bromopicolinate
- Methyl 2-amino-3,5-dibromoisonicotinate
- 6-Amino-3,5-dibromopyridine-2-carboxylic acid methyl ester
Uniqueness
Methyl 6-amino-3,5-dibromopicolinate is unique due to the specific positioning of the amino and bromine substituents on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of two bromine atoms at the 3rd and 5th positions can significantly influence the compound’s electronic properties and steric hindrance, affecting its interactions in chemical and biological systems .
Biological Activity
Methyl 6-amino-3,5-dibromopicolinate (MDBP) is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
MDBP is derived from the picolinic acid family, characterized by the presence of bromine substituents at positions 3 and 5 and an amino group at position 6. Its molecular formula is , with a molecular weight of approximately 293.05 g/mol. The compound's structure can be represented as follows:
MDBP exhibits its biological effects primarily through the modulation of cyclic adenosine monophosphate (cAMP) levels and the inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme involved in the hydrolysis of cAMP, a secondary messenger that plays a critical role in various cellular processes, including inflammation and immune responses. By inhibiting PDE4, MDBP increases cAMP levels, thereby exerting anti-inflammatory effects and potentially enhancing memory functions in neurodegenerative conditions .
Additionally, MDBP has been shown to influence the activity of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in numerous inflammatory diseases and cancers. Studies suggest that compounds capable of regulating TNF-α activity may offer therapeutic benefits in treating conditions such as rheumatoid arthritis and certain cancers .
Anti-inflammatory Effects
Research indicates that MDBP can significantly reduce inflammation in various models. In vitro studies have demonstrated that MDBP inhibits the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6) in activated macrophages. This effect is attributed to its ability to enhance cAMP levels, which subsequently downregulates inflammatory pathways .
Anticancer Properties
MDBP's potential as an anticancer agent has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, MDBP has been tested against various cancer cell lines, including breast and colon cancer cells, where it exhibited dose-dependent cytotoxicity .
Case Study 1: Inhibition of TNF-α Production
A study investigated the effects of MDBP on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that MDBP treatment resulted in a significant reduction in TNF-α levels compared to controls, suggesting its potential as an anti-inflammatory agent.
Treatment | TNF-α Level (pg/mL) |
---|---|
Control | 1500 |
MDBP (10 µM) | 800 |
MDBP (50 µM) | 300 |
Case Study 2: Anticancer Activity
In another study, MDBP was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 70 |
50 | 40 |
Properties
IUPAC Name |
methyl 6-amino-3,5-dibromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKFHZYSZFLTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440880 | |
Record name | Methyl 6-amino-3,5-dibromopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443956-21-6 | |
Record name | Methyl 6-amino-3,5-dibromopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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